Benzene, 1-methyl-2-nonyl-
Description
Benzene, 1-methyl-2-nonyl- (CAS: 6924-07-6) is an alkyl-substituted benzene derivative with a methyl group at position 1 and a nonyl (C₉H₁₉) group at position 2. Its molecular formula is C₁₆H₂₆, with a molecular weight of 218.3776 g/mol and an InChIKey identifier of LLJSRZIVUVDGLA-UHFFFAOYSA-N . The compound is structurally characterized by a benzene ring with bulky alkyl substituents, which influence its physical and chemical properties. Gas chromatography (GC) data from NIST reveals a Kovats retention index (RI) of 1810.5 on a non-polar column, indicating low volatility due to its long alkyl chain .
Properties
CAS No. |
53657-85-5 |
|---|---|
Molecular Formula |
C16H26 |
Molecular Weight |
218.38 g/mol |
IUPAC Name |
1-methyl-2-nonylbenzene |
InChI |
InChI=1S/C16H26/c1-3-4-5-6-7-8-9-13-16-14-11-10-12-15(16)2/h10-12,14H,3-9,13H2,1-2H3 |
InChI Key |
LLJSRZIVUVDGLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
METHYLNONYLBENZENE can be synthesized through the alkylation of benzene with nonyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of METHYLNONYLBENZENE often involves the use of Friedel-Crafts alkylation. This method is favored due to its efficiency in producing high yields of the desired product. The reaction is carried out in large reactors where benzene and nonyl chloride are mixed with a catalytic amount of aluminum chloride .
Chemical Reactions Analysis
Types of Reactions
METHYLNONYLBENZENE undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation can reduce the aromatic ring to a cyclohexane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.
Major Products Formed
Oxidation: Nonanoic acid and methylbenzoic acid.
Reduction: 1-methyl-2-nonylcyclohexane.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
METHYLNONYLBENZENE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYLNONYLBENZENE involves its interaction with various molecular targets. In biological systems, it can integrate into cell membranes due to its hydrophobic nature, potentially affecting membrane fluidity and function. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methyl and nonyl groups, which can activate the benzene ring towards electrophilic substitution .
Comparison with Similar Compounds
Structural and Physical Properties
Key differences between 1-methyl-2-nonylbenzene and related compounds arise from substituent type, position, and chain length:
Key Observations :
- Volatility: Longer alkyl chains (e.g., nonyl) reduce volatility, as seen in the high RI of 1-methyl-2-nonylbenzene compared to toluene or ethylbenzene .
- Polarity: Chloro or ethenyl substituents increase polarity, leading to higher RI values than non-polar alkyl groups under similar GC conditions .
- Boiling Points : Bulky substituents elevate boiling points due to increased molecular weight and London dispersion forces.
Adsorption and Reactivity on Metal Surfaces
Studies on benzene derivatives adsorbed on platinum (Pt) surfaces provide insights into substituent effects:
- Benzene on Pt(111) : Adsorbs via π-interactions, with dissociation pathways influenced by electron-stimulated desorption (ESD) mechanisms like dipolar dissociation (DD) and dissociative electron attachment (DEA) .
- Substituent Effects: Bulky alkyl groups (e.g., nonyl) likely hinder adsorption due to steric effects, reducing surface coverage compared to smaller derivatives like toluene. Polar groups (e.g., Cl) may alter charge distribution, affecting fragmentation pathways during ESD .
- Electron Interactions : In DEA, transient negative ions (TNIs) form via electron capture. Electron-donating groups (e.g., methyl) stabilize TNIs, while electron-withdrawing groups (e.g., Cl) destabilize them, altering anion/cation yield ratios .
Biological Activity
Benzene, 1-methyl-2-nonyl-, commonly known as 2-nonyl toluene, is an aromatic hydrocarbon that has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, including its toxicity, potential therapeutic effects, and applications in various fields.
Chemical Structure and Properties
The molecular formula of Benzene, 1-methyl-2-nonyl- is C_{12}H_{18}, characterized by a nonyl group attached to a methyl-substituted benzene ring. The structure can be represented as follows:
Biological Activity Overview
1. Toxicity and Safety Profile
Benzene derivatives are known for their potential toxicity. Studies have indicated that 2-nonyl toluene exhibits moderate toxicity in various biological systems. For instance, acute toxicity tests in rodents have shown adverse effects at high concentrations, including liver hyperplasia and weight loss . The NOAEL (No Observed Adverse Effect Level) for sub-chronic toxicity was determined at 625 ppm based on liver pathology observations in rats .
2. Antimicrobial Activity
Research has demonstrated that 2-nonyl toluene possesses antimicrobial properties. In vitro studies revealed its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 100 to 200 µg/mL depending on the bacterial strain tested .
3. Antioxidant Properties
The antioxidant capacity of 2-nonyl toluene has been assessed using various assays, including DPPH and ABTS methods. Results indicate that this compound can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted by , the antimicrobial activity of various benzene derivatives, including 2-nonyl toluene, was evaluated against clinical isolates of bacteria. The results highlighted that 2-nonyl toluene exhibited significant antibacterial activity with a notable effect on biofilm formation in Staphylococcus aureus.
Case Study 2: Toxicological Assessment
A comprehensive toxicological assessment was performed on workers exposed to benzene derivatives, including 2-nonyl toluene. Urinary metabolites were analyzed, revealing that exposure led to increased levels of mutagenic metabolites associated with potential carcinogenic effects . This study underscores the importance of monitoring exposure levels in industrial settings.
Research Findings
Q & A
Basic: What safety protocols are critical when handling 1-methyl-2-nonylbenzene in laboratory settings?
Answer:
When working with 1-methyl-2-nonylbenzene, strict adherence to safety protocols is essential due to its structural similarity to carcinogenic benzene derivatives. Key measures include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Conduct all procedures in a fume hood to minimize inhalation risks, as benzene derivatives are volatile and may pose carcinogenic hazards .
- Waste Disposal: Segregate contaminated materials and dispose via hazardous waste protocols to avoid environmental release .
- Exposure Monitoring: Use OSHA-recommended air sampling methods (e.g., passive dosimeters) to ensure workplace exposure remains below permissible limits .
Basic: How can the structure of 1-methyl-2-nonylbenzene be confirmed using spectroscopic techniques?
Answer:
Structural confirmation requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Look for molecular ion peaks at m/z corresponding to C₁₆H₂₆ (expected MW: 218.4) and fragmentation patterns indicative of branched alkyl chains .
- Infrared (IR) Spectroscopy: Aromatic C–H stretching (~3050 cm⁻¹) and alkyl C–H vibrations (2800–3000 cm⁻¹) .
Basic: What synthetic routes are commonly used for 1-methyl-2-nonylbenzene, and how are reaction conditions optimized?
Answer:
Two primary methods are employed:
- Friedel-Crafts Alkylation:
- Cross-Coupling Reactions:
Advanced: How can researchers resolve discrepancies in thermodynamic data (e.g., ΔrG°, ΔrH°) for alkylbenzene derivatives?
Answer:
Contradictory thermodynamic values often arise from experimental variability or computational approximations. Mitigation strategies include:
- Experimental Validation: Reproduce measurements using calorimetry (e.g., bomb calorimetry for ΔrH°) under controlled conditions. Cross-reference with NIST Chemistry WebBook data for alkylbenzenes .
- Computational Refinement: Apply density functional theory (DFT) with higher basis sets (e.g., B3LYP/6-311+G(d,p)) to calculate Gibbs free energy. Compare results with experimental ΔrG° values to identify systematic errors .
- Statistical Analysis: Use error-weighted averaging to reconcile divergent data points, prioritizing studies with rigorous uncertainty reporting .
Advanced: What methodologies are effective for detecting trace levels of 1-methyl-2-nonylbenzene in environmental samples?
Answer:
Sensitive detection requires advanced analytical techniques:
- Gas Chromatography-Mass Spectrometry (GC-MS):
- Solid-Phase Microextraction (SPME): Preconcentrate samples using a polydimethylsiloxane fiber, achieving detection limits <1 ppb .
- Sensor-Based Detection: TiO₂/poly(vinylidene fluoride) films exhibit resistivity changes at high voltages (≥0.6 V) with a sensitivity of 0.042% ppm⁻¹, though further optimization is needed for regulatory compliance .
Advanced: How can contradictory biological activity data for alkylbenzene derivatives be reconciled?
Answer:
Contradictions often stem from varying assay conditions or structural modifications. Systematic approaches include:
- Dose-Response Studies: Establish EC₅₀/IC₅₀ curves across multiple cell lines (e.g., HepG2, HEK293) to assess cytotoxicity thresholds .
- Metabolite Profiling: Use LC-MS/MS to identify oxidative metabolites (e.g., hydroxylated or epoxidized derivatives) that may influence activity .
- Molecular Dynamics (MD) Simulations: Model interactions between 1-methyl-2-nonylbenzene and biological targets (e.g., cytochrome P450 enzymes) to predict metabolic pathways and binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
